3-(3,4-dichlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
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Description
3-(3,4-dichlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H18Cl2N4O and its molecular weight is 401.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The compound falls into a class of substances explored for rapid and efficient synthesis through microwave-assisted methods. Mistry and Desai (2006) investigated the preparation of nitrogen and sulfur-containing heterocyclic compounds, showing that these azetidinones and thiazolidinones exhibit significant antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Antifungal Applications
Lima-Neto et al. (2012) focused on the synthesis of 1,2,3-triazole derivatives and their in vitro antifungal evaluation, particularly emphasizing the potential of halogen-substituted triazoles in combating fungal infections caused by Candida species. This suggests the compound's relevance in developing antifungal agents (Lima-Neto et al., 2012).
Structural Studies and Activity
The structural attributes of azolylmethanes, including azetidinones, have been compared, indicating their importance in fungicidal applications. Anderson et al. (1984) provide insight into the compound's potential activity based on its structural configuration, highlighting the relevance of intramolecular hydrogen bonding and solution conformations to its activity (Anderson et al., 1984).
Antimicrobial and Anti-inflammatory Activity
Shah et al. (2014) synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, exhibiting notable antibacterial and antifungal activities. This indicates the compound's utility in antimicrobial applications (Shah et al., 2014). Additionally, Sharma et al. (2013) explored azetidin-2-one derivatives for their anti-inflammatory effects, suggesting potential therapeutic applications in inflammation management (Sharma et al., 2013).
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O/c21-17-8-6-14(10-18(17)22)7-9-20(27)25-11-16(12-25)26-13-19(23-24-26)15-4-2-1-3-5-15/h1-6,8,10,13,16H,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHYTEYKJCYZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)Cl)Cl)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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